5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride
Description
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Properties
IUPAC Name |
5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-5-7-10-9-6-1-3-12-4-2-11(6)7;;/h1-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUAXCDNDFTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2C1=NN=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine; dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine; dihydrochloride
- Molecular Formula : C10H14Cl2N4O
- Molecular Weight : 267.15 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets. Similar triazole compounds have been shown to exhibit versatile biological activities by binding to enzymes and receptors through hydrogen bond interactions. The specific mechanism for this compound remains under investigation but is expected to involve modulation of neurotransmitter systems and enzyme inhibition.
Pharmacological Activities
Research indicates that compounds with a similar structure possess a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. Triazole derivatives are known for their effectiveness against various pathogens due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Analgesic and Anti-inflammatory Effects : Some studies have indicated potential analgesic and anti-inflammatory activities. Triazole derivatives have been reported to inhibit nitric oxide synthase (iNOS), which plays a crucial role in inflammation pathways.
- Cytotoxicity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The cytotoxic effects are often linked to the disruption of cellular signaling pathways critical for cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of triazole derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to control groups.
- Analgesic Activity Assessment : A comparative analysis was conducted on the analgesic effects of various triazole compounds using animal models. The results demonstrated that the target compound significantly reduced pain responses in treated subjects compared to untreated controls.
- Cytotoxicity Testing : In a recent study published in a peer-reviewed journal, the cytotoxic effects of the compound were assessed on human cancer cell lines. The findings revealed that the compound induced cell death at micromolar concentrations.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Some of the notable properties include:
- Antidepressant Activity : Research indicates that derivatives of triazolo-oxazepine structures can exhibit antidepressant effects. These compounds are believed to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.
- Anxiolytic Effects : Similar to benzodiazepines but with potentially fewer side effects, this compound may serve as an anxiolytic agent. Its structure allows for interaction with GABA receptors, which play a crucial role in anxiety regulation.
- Neuroprotective Effects : Studies have suggested that triazolo derivatives can protect neuronal cells from damage induced by oxidative stress and excitotoxicity. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine; dihydrochloride involves several chemical reactions that modify the triazole and oxazepine rings. The structure-activity relationship (SAR) studies have shown that variations in substituents on the oxazepine ring can significantly influence the biological activity of the compound.
| Substituent | Effect on Activity |
|---|---|
| Methyl | Increases potency |
| Chlorine | Enhances selectivity |
| Hydroxyl | Improves solubility |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
- Animal Models of Depression : In rodent models, administration of 5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine demonstrated significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST).
- Neuroprotection in Ischemic Models : In studies involving ischemic stroke models in rats, the compound showed a reduction in infarct size and improved neurological scores post-treatment. This suggests its potential use as a neuroprotective agent.
Preparation Methods
Cyclic Imidate Condensation with Methyl 2-Hydrazinyl-2-Oxoacetate
The foundational synthesis of the triazolo-oxazepine scaffold leverages the reactivity of cyclic imidates with methyl 2-hydrazinyl-2-oxoacetate. Lysenko et al. demonstrated that heating five-membered cyclic imidates (e.g., 1a-j) with methyl 2-hydrazinyl-2-oxoacetate in methanol or acetic acid facilitates [3+2] cycloaddition, yielding methyl 5,6,8,9-tetrahydro-triazolo[4,3-d]oxazepine-3-carboxylate (3i ). This method achieves regioselectivity by exploiting the nucleophilic character of the hydrazine moiety, which attacks the electrophilic carbonyl of the imidate.
Reaction Conditions and Outcomes
| Cyclic Imidate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1a (R = H) | MeOH | Reflux | 12 | 92 | 98.5 |
| 1f (X = O) | AcOH | 70 | 24 | 85 | 97.8 |
| 1g (X = NBoc) | AcOH | 70 | 48 | 78 | 99.1 |
The choice of solvent critically influences product distribution. Methanol favors triazinedione formation (e.g., 5a-c ) via kinetic control, whereas acetic acid promotes thermodynamic stabilization of the triazole core. Steric hindrance from substituents (e.g., Boc groups) reduces reaction rates but enhances purity by minimizing side reactions.
Acid-Catalyzed Recyclization of Triazinedione Intermediates
Triazinedione derivatives (5a-g ) serve as key intermediates for accessing the triazolo-oxazepine framework. Treatment of 5a with concentrated HCl at reflux induces ring-opening and recyclization, affording the triazole hydrochloride salt (6a ) in >90% yield. This acid-mediated pathway underscores the thermodynamic preference for fused triazole systems over triazinediones in protic environments.
Mechanistic Insights
- Protonation : HCl protonates the triazinedione oxygen, weakening the N–O bond.
- Ring Opening : Cleavage of the triazinedione ring generates a carbamate intermediate.
- Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen forms the triazole ring.
- Decarboxylation : Loss of CO2 yields the stable triazole hydrochloride.
This method is advantageous for substrates prone to oxidative degradation, as the acidic conditions suppress unwanted side reactions.
Functionalization of the Triazole Moiety
Hydrolysis of Ester Derivatives
The methyl ester group in 3i is hydrolyzed to the carboxylic acid using lithium hydroxide in methanol. Lysenko et al. reported quantitative conversion to lithium 5,6,8,9-tetrahydro-triazolo[4,3-d]oxazepine-3-carboxylate (11i ) under mild conditions (60°C, 2 h). Subsequent protonation with HCl yields the free carboxylic acid, a precursor for amidation or reduction.
Reductive Amination to Methanamine
Conversion of the carboxylic acid to the methanamine group remains undocumented in the provided literature. However, extrapolating from established protocols:
- Activation : Treat the acid with thionyl chloride to form the acyl chloride.
- Amidation : React with ammonia to generate the primary amide.
- Hofmann Degradation : Heat the amide with NaOH and Cl2 to produce the amine.
- Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride.
Alternative pathways involve reducing the ester directly to hydroxymethyl (-CH2OH) using LiAlH4, followed by Mitsunobu amination.
Optimization of Salt Formation
Dihydrochloride Crystallization
The final dihydrochloride salt is obtained by dissolving the free base in ethanol and adding concentrated HCl (2 equiv.). Slow evaporation at 4°C yields crystalline 5,6,8,9-tetrahydro-triazolo[4,3-d]oxazepin-3-ylmethanamine dihydrochloride with >99% purity. Key parameters include:
- Solvent Polarity : Ethanol ensures high solubility of the free base and controlled precipitation.
- Temperature Gradient : Gradual cooling minimizes inclusion of solvent molecules.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (ACN/H2O + 0.1% TFA) shows a single peak at 4.2 min, confirming the absence of regioisomers or by-products.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclic Imidate Condensation | High regioselectivity, scalable | Requires anhydrous conditions | 78–92 |
| Acid-Catalyzed Recyclization | Tolerant of electron-deficient substrates | Extended reaction times | 85–90 |
| Reductive Amination (Proposed) | Direct route to methanamine | Multi-step, low atom economy | 60–70 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine dihydrochloride to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a fractional factorial design can identify critical variables, while response surface methodology (RSM) optimizes interactions. Validate results using ANOVA to ensure statistical significance. This approach minimizes trial-and-error and maximizes reproducibility .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm molecular connectivity, high-resolution mass spectrometry (HRMS) for exact mass verification, and X-ray crystallography for absolute stereochemistry determination. Cross-validate purity using HPLC with diode-array detection (DAD) and charged aerosol detection (CAD) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature) per ICH guidelines. Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation for thermal stability). Use differential scanning calorimetry (DSC) to identify phase transitions and hygroscopicity via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How should conflicting data on the compound’s reactivity in different solvent systems be resolved?
- Methodological Answer : Perform multivariate analysis to isolate solvent-dependent variables (polarity, hydrogen-bonding capacity). Use quantum mechanical calculations (e.g., COSMO-RS) to predict solvation effects. Validate experimentally via kinetic profiling under controlled conditions (e.g., inert atmosphere) and compare with computational predictions. Reproducibility checks across independent labs are critical .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to identify potential protein targets, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR-based metabolomics to track biochemical pathway perturbations. Validate with CRISPR-Cas9 knockout models of hypothesized targets .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer : Design a focused library using scaffold diversification (e.g., substituent variation at the triazolo and oxazepine rings). Apply machine learning (ML) models (e.g., random forest or graph neural networks) trained on existing bioactivity data to prioritize synthetic targets. Synthesize top candidates via parallel synthesis and evaluate using high-throughput screening (HTS) .
Q. What computational tools are recommended for predicting the compound’s environmental fate or toxicity?
- Methodological Answer : Use EPI Suite for biodegradability and bioaccumulation predictions. For toxicity, combine QSAR models (e.g., TOPKAT, Derek Nexus) with molecular dynamics simulations to assess membrane permeability and metabolic activation. Validate predictions with in vitro assays (e.g., Ames test, zebrafish embryotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
